N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol: A Critical Intermediate for C-Terminal Modification
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol: A Critical Intermediate for C-Terminal Modification
Topic: Chemical Structure and Properties of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Peptide Scientists, and Oligonucleotide Process Engineers
Executive Summary
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (commonly referred to as Fmoc-Ser(tBu)-ol or Fmoc-O-tert-butyl-L-serinol ) represents a specialized chiral building block in the synthesis of complex biomolecules. Unlike its carboxylic acid counterpart (Fmoc-Ser(tBu)-OH), which is ubiquitous in standard Solid-Phase Peptide Synthesis (SPPS), this alcohol derivative serves as a pivotal "gateway molecule." It is primarily employed to introduce C-terminal alcohol functionalities, generate peptide aldehydes via oxidation, or serve as a scaffold for phosphoramidite synthesis in modified oligonucleotide production.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical architecture, synthesis from commercial precursors, and rigorous quality control protocols.
Molecular Architecture & Physicochemical Profile
Structural Identity
The molecule is a protected amino-alcohol derived from L-Serine. It features orthogonal protection: the amine is masked by the base-labile Fmoc group, while the side-chain hydroxyl is protected as an acid-labile tert-butyl ether. The C-terminal carboxyl of the parent amino acid is reduced to a primary alcohol.
| Attribute | Specification |
| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate |
| Common Name | Fmoc-Ser(tBu)-ol; Fmoc-O-tert-butyl-L-serinol |
| Precursor CAS | 71989-33-8 (Refers to the Acid: Fmoc-Ser(tBu)-OH) |
| Molecular Formula | C₂₂H₂₇NO₄ |
| Molecular Weight | 369.46 g/mol |
| Chirality | (S)-Configuration (Derived from L-Serine) |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |
Orthogonal Protection Strategy
The utility of this molecule lies in its differential reactivity. The diagram below illustrates the stability windows of its functional groups.
Synthetic Utility & Mechanisms[2]
Why Use the Alcohol Form?
While Fmoc-Ser(tBu)-OH is used for chain elongation, Fmoc-Ser(tBu)-ol is used to terminate or modify the backbone:
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Peptide Aldehydes: The primary alcohol can be gently oxidized (e.g., Dess-Martin periodinane) to an aldehyde, creating transition-state inhibitors (e.g., protease inhibitors).
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C-Terminal Alcohols: Loading onto 2-Chlorotrityl chloride resin via the alcohol creates a peptide that, upon cleavage, retains a C-terminal alcohol (Peptide-ol).
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Oligonucleotide Linkers: The free hydroxyl can be phosphitylated to create a phosphoramidite, allowing the incorporation of a serine-based linker into DNA/RNA strands.
Synthesis from Fmoc-Ser(tBu)-OH
Since the alcohol is less commercially available than the acid, a robust lab-scale synthesis is required. The most reliable method involves the reduction of the mixed anhydride.
Reaction Pathway
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Activation: Fmoc-Ser(tBu)-OH + Isobutyl Chloroformate
Mixed Anhydride. -
Reduction: Mixed Anhydride + NaBH₄
Fmoc-Ser(tBu)-ol.
Experimental Protocols
Protocol A: Synthesis of Fmoc-Ser(tBu)-ol
Objective: Reduction of Fmoc-Ser(tBu)-OH to the corresponding alcohol without racemization or loss of protecting groups.
Reagents:
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Fmoc-Ser(tBu)-OH (1.0 eq)
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N-Methylmorpholine (NMM) (1.0 eq)
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Isobutyl Chloroformate (IBCF) (1.0 eq)
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Sodium Borohydride (NaBH₄) (3.0 eq)
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Solvents: THF (anhydrous), Methanol.
Step-by-Step Methodology:
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Activation: Dissolve Fmoc-Ser(tBu)-OH in anhydrous THF (0.2 M) under nitrogen. Cool to -15°C.
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Base Addition: Add NMM dropwise. Stir for 5 minutes.
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Anhydride Formation: Add IBCF dropwise, maintaining temperature below -10°C. Stir for 20 minutes to form the mixed anhydride.
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Precipitate Removal: Filter off the NMM·HCl salt quickly under cold conditions (optional but recommended for purity).
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Reduction: Add NaBH₄ (dissolved in minimal water) or solid NaBH₄ followed by dropwise Methanol to the filtrate at -5°C. Caution: Gas evolution (Hydrogen).
-
Quenching: After 30 minutes, quench with saturated NH₄Cl solution.
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Extraction: Evaporate THF. Extract aqueous layer with Ethyl Acetate (3x). Wash organic layer with 1M NaHCO₃, brine, and dry over Na₂SO₄.
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Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted acid or over-reduced byproducts.
Protocol B: Loading onto 2-Chlorotrityl Chloride Resin
Objective: Immobilize Fmoc-Ser(tBu)-ol to synthesize a C-terminal alcohol peptide.
Workflow Diagram:
Methodology:
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Swelling: Swell 2-Chlorotrityl chloride resin in dry DCM for 30 mins.
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Coupling: Dissolve Fmoc-Ser(tBu)-ol (1.5 eq relative to resin loading) and DIPEA (3.0 eq) in dry DCM. Add to resin.[1]
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Incubation: Shake at room temperature for 2 hours.
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Capping: Add Methanol (1 mL per gram of resin) and DIPEA to quench unreacted chloride sites (15 mins).
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Washing: Wash resin with DCM (3x), DMF (3x), DCM (3x).
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Storage: Dry under vacuum. Store at 4°C.
Quality Control & Characterization
To ensure the integrity of the "E-E-A-T" standard, the synthesized intermediate must pass the following QC checkpoints.
| Technique | Expected Observation | Diagnostic Value |
| TLC | Single spot, R_f distinct from acid precursor. | Quick purity check. |
| ¹H-NMR (CDCl₃) | Confirms structure & protecting groups.[2] | |
| HPLC | >95% purity (214 nm/254 nm). C18 column, Water/ACN gradient. | Quantifies purity. |
| Mass Spec (ESI) | [M+H]⁺ ~370.2; [M+Na]⁺ ~392.2. | Confirms Identity. |
Critical Impurity Note: Watch for the loss of the tert-butyl group (de-protection) if the reduction conditions become too acidic, or the loss of Fmoc if the workup is too basic.
Therapeutic Applications
Peptide Drug Development
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Protease Inhibitors: The alcohol can be oxidized to an aldehyde, which acts as a "warhead" to reversibly covalently bind to the active site serine or cysteine of proteases (e.g., in viral protease inhibitors).
-
Pseudo-peptides: Used to create depsipeptides (ester linkages) or reduced amide bonds (
[CH₂NH]) to improve metabolic stability against peptidases.
Oligonucleotide Synthesis
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Linker Chemistry: Fmoc-Ser(tBu)-ol is phosphitylated at the primary alcohol to form a phosphoramidite. This allows the insertion of a "Serinol" unit into a DNA/RNA backbone, providing a handle (the amine, after Fmoc removal) for conjugating dyes, lipids, or targeting ligands (e.g., GalNAc) to the oligonucleotide.
References
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Sigma-Aldrich. Fmoc-Ser(tBu)-OH Product Specification (Precursor). Retrieved from
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ChemicalBook. Fmoc-O-tert-butyl-L-threoninol (Structural Analog Reference). Retrieved from
-
PubChem. Fmoc-Ser(tBu)-OH Compound Summary. National Library of Medicine.[3] Retrieved from
- Rodriguez, M., et al. (1991).Synthesis of N-Fmoc-amino aldehydes. (Methodology for alcohol/aldehyde conversion). Tetrahedron Letters.
-
MedChemExpress. Fmoc-Ser(tBu)-OH Technical Data. Retrieved from
